![molecular formula C17H15FN4 B6457963 6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline CAS No. 2548991-01-9](/img/structure/B6457963.png)
6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline” is a complex organic compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the functionalization of preformed pyrrolidine rings, such as proline derivatives, are also important aspects of the synthesis .Molecular Structure Analysis
The molecular structure of “6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline” is characterized by a pyrrolidine ring . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The quinazoline scaffold, including its fluorinated derivatives, has garnered attention in drug discovery. Here’s why:
- 3D Coverage : The non-planarity of the ring (referred to as “pseudorotation”) enhances three-dimensional coverage, impacting binding interactions with biological targets .
Positron Emission Tomography (PET) Imaging Agents
Researchers have investigated fluorinated derivatives for PET imaging. For instance:
- [18F]FIPM : Although limited for LRRK2 imaging, [18F]FIPM serves as a lead compound for developing improved brain-specific PET tracers .
Tyrosine Kinase Receptor (Trk) Inhibitors
The modification of the amide moiety in related structures led to fluorinated Trk inhibitors with picomolar IC50 values. These compounds hold promise in cancer therapy .
Anti-Tubercular Agents
Novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and evaluated for anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Biological Profiling and Enantioselective Proteins
The stereoisomers and spatial orientation of substituents significantly impact the biological profile of drug candidates. Pyrrolidine compounds exhibit different binding modes to enantioselective proteins .
Future Directions
The future directions in the research of “6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space more efficiently and investigating the influence of steric factors on biological activity .
Mechanism of Action
Target of Action
The primary target of 6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline is Casein Kinase 1 (CK1) . CK1 is a serine/threonine-selective protein kinase that plays a key role in various cellular processes such as DNA repair, cell cycle progression, and circadian rhythm regulation .
Mode of Action
6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline interacts with CK1 by binding to its active site, thereby inhibiting its kinase activity . This results in the disruption of CK1-mediated cellular processes, leading to potential therapeutic effects .
Biochemical Pathways
The inhibition of CK1 by 6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline affects several biochemical pathways. For instance, it can disrupt the Wnt signaling pathway, which is often dysregulated in cancer . By inhibiting CK1, the compound may prevent the aberrant activation of this pathway, potentially exerting anti-cancer effects .
Pharmacokinetics
The pyrrolidine ring enhances the compound’s three-dimensional coverage and stereochemistry, which can influence its absorption and distribution . .
Result of Action
The molecular and cellular effects of 6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline’s action are primarily related to its inhibitory effect on CK1 . By inhibiting CK1, the compound can disrupt various cellular processes regulated by this kinase, potentially leading to therapeutic effects in conditions where CK1 is dysregulated .
Action Environment
The action, efficacy, and stability of 6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the cellular environment, including the presence of other proteins and the pH of the cellular compartments . Additionally, external factors such as temperature and light exposure could potentially affect the compound’s stability .
properties
IUPAC Name |
6-fluoro-4-(3-pyridin-2-ylpyrrolidin-1-yl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4/c18-13-4-5-16-14(9-13)17(21-11-20-16)22-8-6-12(10-22)15-3-1-2-7-19-15/h1-5,7,9,11-12H,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPHRPYSXYEHNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)C3=NC=NC4=C3C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.